Inostamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

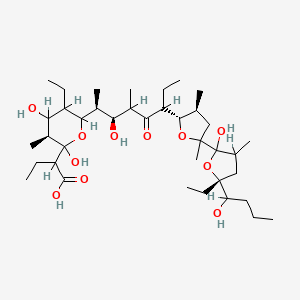

Inostamycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Applications in Cancer Therapy

-

Enhancement of TRAIL-Induced Apoptosis

Inostamycin has been shown to enhance the efficacy of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in inducing apoptosis in cancer cells. A study demonstrated that co-treatment with this compound and TRAIL resulted in a synergistic effect on caspase-dependent apoptosis in HCT116 colon cancer cells by upregulating death receptor 5 (DR5) expression on the cell surface . This suggests a potential therapeutic strategy for overcoming TRAIL resistance commonly observed in various tumors. -

Inhibition of Malignant Phenotypes

Research indicates that this compound can prevent the malignant phenotype of head and neck squamous cell carcinoma by inhibiting phosphatidylinositol synthesis. This action leads to decreased cyclin D1 levels and suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion . The compound also interferes with vascular endothelial growth factor (VEGF)-induced growth and migration of endothelial cells, highlighting its dual role as both an antiproliferative and anti-invasive agent. -

Sensitization to Chemotherapy

This compound has been identified as a chemosensitizer for paclitaxel in small cell lung carcinoma cells (Ms-1). The presence of this compound reduced the dosage of paclitaxel required to induce apoptosis, enhancing the overall cytotoxic effect without altering the drug's mechanism of action . This property may be leveraged to improve treatment outcomes in patients with resistant tumors.

Data Table: Summary of this compound Applications

Case Studies

-

Study on TRAIL Resistance

A pivotal study demonstrated that combining this compound with TRAIL significantly enhanced apoptotic responses in resistant cancer cell lines. The mechanism involved increased DR5 expression, which is critical for TRAIL-mediated apoptosis . -

Head and Neck Cancer Research

Another case study focused on head and neck squamous cell carcinoma revealed that this compound not only inhibited cancer cell proliferation but also reduced their invasive capabilities through modulation of key signaling pathways . -

Paclitaxel Sensitization

In research involving small cell lung carcinoma, this compound was shown to enhance the cytotoxic effects of paclitaxel, allowing for lower doses to achieve significant apoptotic effects without compromising therapeutic efficacy .

Análisis De Reacciones Químicas

Asymmetric Aldol Reactions

-

Aldehyde 3 Synthesis : A titanium-mediated asymmetric aldol reaction between ketone 6 and aldehyde 9 established the C21–C22 stereochemistry with >95% enantiomeric excess (ee) .

-

Ketone 4 Assembly : A boron-mediated aldol reaction between methyl ketone 8 and aldehyde 10 achieved the C15–C16 stereocenter .

Transmetallation-Controlled Additions

-

Quaternary Carbon Formation :

| Reaction Step | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| C20 Quaternary Center Formation | LaCl₃, Et₂Zn, THF, −78°C | 85% | >20:1 dr |

| C16 Quaternary Center Formation | LaCl₃, Me₂Zn, CH₂Cl₂, −40°C | 78% | 15:1 dr |

Stereochemical Control in Fragment Coupling

The final assembly of this compound A relies on an anti-selective aldol condensation between aldehyde 3 and ketone 4 :

-

Anti Selectivity : Achieved through Evans' syn-aldol methodology, yielding a 7:1 anti/syn ratio .

-

Post-Condensation Modifications :

Role of Lanthanum Salts

-

LaCl₃·2LiCl facilitated transmetallation of organozinc reagents, improving reactivity toward ketones .

-

Enabled stereoretentive transfer of chiral centers during additions to ketones 6 and 8 .

Stereochemical Outcomes

-

All 11 stereocenters were established with >95% ee via chiral auxiliaries and substrate-controlled reactions .

-

Key intermediates were verified using ¹H/¹³C NMR and X-ray crystallography .

Functional Group Transformations

| Transformation | Reagents | Purpose |

|---|---|---|

| Ketone to Alcohol | NaBH₄, CeCl₃·7H₂O | Stereoselective reduction of C9–C10 |

| Ester Hydrolysis | LiOH, THF/H₂O | Deprotection for macrolactonization |

| Wittig Olefination | Ph₃P=CHCO₂Et | Introduction of α,β-unsaturated ester |

Critical Challenges and Solutions

-

Macrolactone Instability : Addressed by late-stage introduction of the labile dienyl side chain .

-

Stereochemical Drift : Minimized using low-temperature (−78°C) conditions during aldol steps .

This synthesis demonstrates the strategic use of asymmetric catalysis , transmetallation chemistry , and stereoselective fragment coupling to construct this compound A's intricate framework. The methodologies developed (e.g., LaCl₃-mediated additions) have broad implications for polyketide synthesis .

Propiedades

Fórmula molecular |

C38H68O11 |

|---|---|

Peso molecular |

700.9 g/mol |

Nombre IUPAC |

2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |

InChI |

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1 |

Clave InChI |

NZJHONRWXITMMC-RBLAFODUSA-N |

SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |

SMILES isomérico |

CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |

SMILES canónico |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |

Sinónimos |

inostamycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.